An In-depth Technical Guide to tert-butyl 5-bromofuran-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to tert-butyl 5-bromofuran-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
CAS Number: 59862-83-8
Authored by: A Senior Application Scientist
Introduction
tert-Butyl 5-bromofuran-2-carboxylate is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its strategic combination of a reactive bromo-substituent at the 5-position and a sterically bulky tert-butyl ester at the 2-position of the furan ring makes it a versatile and highly useful intermediate. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The tert-butyl ester group, on the other hand, provides steric hindrance that can influence regioselectivity in certain reactions and can be readily removed under acidic conditions to reveal the corresponding carboxylic acid for further functionalization. This guide provides an in-depth exploration of the synthesis, key reactions, and applications of tert-butyl 5-bromofuran-2-carboxylate, offering practical insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis. The properties of tert-butyl 5-bromofuran-2-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 59862-83-8 | N/A |
| Molecular Formula | C₉H₁₁BrO₃ | PubChem |
| Molecular Weight | 247.09 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | General Chemical Knowledge |
Synthesis of tert-butyl 5-bromofuran-2-carboxylate
The synthesis of tert-butyl 5-bromofuran-2-carboxylate is typically achieved through the esterification of 5-bromofuran-2-carboxylic acid. The parent carboxylic acid can be prepared from commercially available precursors. A common and efficient method for the tert-butylation of carboxylic acids involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Experimental Protocol: Synthesis of tert-butyl 5-bromofuran-2-carboxylate
Materials:
-
5-Bromofuran-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromofuran-2-carboxylic acid (1.0 equivalent) in anhydrous THF.
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford tert-butyl 5-bromofuran-2-carboxylate as a solid.
Key Reactions and Synthetic Utility
The synthetic versatility of tert-butyl 5-bromofuran-2-carboxylate lies in the reactivity of the C-Br bond, which readily participates in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecular architectures from simpler precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is widely used to introduce aryl or heteroaryl substituents at the 5-position of the furan ring.[2][3]
Reaction Workflow: Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of tert-butyl 5-bromofuran-2-carboxylate with Phenylboronic Acid
Materials:
-
tert-Butyl 5-bromofuran-2-carboxylate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add tert-butyl 5-bromofuran-2-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield tert-butyl 5-phenylfuran-2-carboxylate.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5][6] This reaction is instrumental in the synthesis of arylalkynes, which are important structural motifs in many biologically active compounds and functional materials.[5]
Catalytic Cycle: Sonogashira Coupling
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) compound.[7][8] This reaction is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents.[9]
Applications in Medicinal Chemistry and Drug Discovery
The furan scaffold is a common motif in a variety of biologically active natural products and synthetic pharmaceuticals. The ability to functionalize the 5-position of the furan ring through cross-coupling reactions makes tert-butyl 5-bromofuran-2-carboxylate a valuable precursor in drug discovery programs.
For instance, substituted benzofurans, which can be synthesized from furan precursors, exhibit a broad spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[10][11] The 5-arylfuran-2-carboxylate core, readily accessible from tert-butyl 5-bromofuran-2-carboxylate via Suzuki coupling, is a key structural element in compounds being investigated for various therapeutic applications.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
It is highly recommended to obtain the SDS from the supplier before handling this chemical.
Conclusion
tert-Butyl 5-bromofuran-2-carboxylate is a synthetically valuable building block that provides a convenient entry point for the synthesis of a wide array of functionalized furan derivatives. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, which enable the facile construction of complex molecular architectures relevant to drug discovery and materials science. The protocols and information provided in this guide are intended to serve as a comprehensive resource for researchers and scientists working with this versatile compound. As with any chemical synthesis, proper safety precautions and adherence to established laboratory practices are paramount.
References
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Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (2023). MDPI. [Link]
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Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. (2013). ARKIVOC. [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (1995). Chemical Reviews. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. (n.d.). NIH. [Link]
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Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (2006). European Journal of Medicinal Chemistry. [Link]
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Examples of natural products and biologically active compounds containing a 3-substituted 3H-benzofuran-2-one motif. (n.d.). ResearchGate. [Link]
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Recent Advances in Sonogashira Reactions. (2008). ResearchGate. [Link]
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The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis. [Link]
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Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.). ResearchGate. [Link]
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Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (2006). ResearchGate. [Link]
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Stille Coupling. (n.d.). Chemistry LibreTexts. [Link]
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5-Bromo-4-tert-butyl-furan-2-carboxylic acid | C9H11BrO3 | CID 12289779. (n.d.). PubChem. [Link]
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